Methyl 7-hydroxy-1H-indazole-3-carboxylate
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Overview
Description
Methyl 7-hydroxy-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-hydroxy-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in DMSO under an oxygen atmosphere . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for indazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indazole derivatives, while nitration can produce nitro-indazole compounds .
Scientific Research Applications
Methyl 7-hydroxy-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its use in developing new pharmaceuticals targeting various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 7-hydroxy-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell signaling pathways . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-3-carboxylate: Similar in structure but lacks the hydroxyl group at the 7th position.
7-Bromo-1H-indazole-3-carboxylate: Contains a bromine atom instead of a hydroxyl group.
Uniqueness
Methyl 7-hydroxy-1H-indazole-3-carboxylate is unique due to the presence of the hydroxyl group at the 7th position, which can influence its reactivity and biological activity. This functional group can participate in hydrogen bonding, affecting the compound’s interaction with biological targets and its solubility properties.
Biological Activity
Introduction
Methyl 7-hydroxy-1H-indazole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its indazole core, which is known for its potential pharmacological applications. The presence of the hydroxyl group at position 7 enhances its reactivity and biological activity. The chemical formula is C9H8N2O3 with a molecular weight of 192.17 g/mol.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL, indicating strong antibacterial activity .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In a study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of 12 µM, demonstrating considerable cytotoxicity. This effect was attributed to the induction of apoptosis as evidenced by increased levels of caspase-3 activity .
- Mechanism of Action : The compound was found to inhibit cell proliferation by disrupting the cell cycle at the G1 phase, leading to reduced cell viability .
Anti-inflammatory Effects
This compound also shows promise as an anti-inflammatory agent. In animal models, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha after lipopolysaccharide (LPS) treatment .
Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy in Vivo
A recent study evaluated the in vivo efficacy of this compound in a mouse model bearing MCF-7 tumors. The treatment group showed a significant reduction in tumor volume compared to controls after four weeks of administration, suggesting its potential as a therapeutic agent against breast cancer .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on its anti-inflammatory properties, researchers treated mice with this compound prior to LPS exposure. The results indicated a marked decrease in paw edema and inflammatory cell infiltration in tissues, highlighting its role in modulating inflammatory responses .
Properties
IUPAC Name |
methyl 7-hydroxy-2H-indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)8-5-3-2-4-6(12)7(5)10-11-8/h2-4,12H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUDNTBATXTTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NN1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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